

Application Notes and Protocols: In Vitro Antifungal Activity of Fluoxastrobin against Pythium ultimum

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fluoxastrobin	
Cat. No.:	B1146873	Get Quote

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Introduction

Pythium ultimum is a destructive oomycete plant pathogen with a broad host range, causing significant economic losses in agriculture through damping-off and root rot diseases.[1][2] **Fluoxastrobin** is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[3][4] Strobilurins, also known as QoI fungicides, act by inhibiting mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[5][6][7] This action blocks electron transfer, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[6][7] This document provides detailed protocols for testing the in vitro antifungal activity of **Fluoxastrobin** against Pythium ultimum, including methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and the effective concentration for 50% growth inhibition (EC50) through radial growth assays.

Data Presentation

The following tables summarize representative quantitative data for the in vitro antifungal activity of strobilurin fungicides against Pythium species. It is important to note that the specific values for **Fluoxastrobin** against Pythium ultimum should be determined experimentally using the protocols provided below. The data presented here is based on published results for other



strobilurin fungicides, such as azoxystrobin and pyraclostrobin, against Pythium species and serves as an expected range of activity.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Strobilurin Fungicides against Pythium species.

Compound	Pythium Species	MIC Range (μg/mL)	MFC Range (μg/mL)	Reference
Pyraclostrobin	P. insidiosum	0.019 - 5	Not Reported	[8]
Azoxystrobin	Pythium spp.	1 - 103 (EC50)	Not Reported	[9]
Fluoxastrobin	P. ultimum	To be determined	To be determined	

Table 2: Radial Growth Inhibition (EC50) of Strobilurin Fungicides against Pythium species.

Compound	Pythium Species	EC50 Range (μg/mL)	Reference
Azoxystrobin	Pythium spp.	1 - 103	[9]
Fluoxastrobin	P. ultimum	To be determined	

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from established broth microdilution methods for oomycetes.

Materials:

- Fluoxastrobin (analytical grade)
- Pythium ultimum culture (e.g., ATCC 32939)
- Potato Dextrose Broth (PDB) or other suitable liquid medium



- Sterile 96-well microtiter plates
- Sterile distilled water
- Dimethyl sulfoxide (DMSO)
- Spectrophotometer or hemocytometer
- Incubator (20-25°C)

Protocol:

- Inoculum Preparation:
 - Culture P. ultimum on Potato Dextrose Agar (PDA) at 20-25°C for 3-5 days.
 - Prepare a zoospore or mycelial fragment suspension. For zoospores, flood the culture
 plate with sterile distilled water and incubate under light to induce zoospore release. For
 mycelial fragments, gently scrape the mycelium from the agar surface into sterile water
 and homogenize.
 - Adjust the inoculum concentration to 1 x 10⁴ to 5 x 10⁴ zoospores/mL or mycelial fragments/mL using a spectrophotometer or hemocytometer.
- Preparation of Fluoxastrobin Dilutions:
 - Prepare a stock solution of Fluoxastrobin in DMSO (e.g., 10 mg/mL).
 - \circ Perform serial two-fold dilutions of the **Fluoxastrobin** stock solution in the appropriate liquid medium (e.g., PDB) in the 96-well plate to achieve a range of final concentrations to be tested (e.g., 0.01 to 100 μ g/mL). The final DMSO concentration should not exceed 1% (v/v) and a solvent control (medium with DMSO only) must be included.
- Inoculation and Incubation:
 - Add the prepared inoculum to each well of the 96-well plate containing the Fluoxastrobin dilutions.



- Include a positive control (inoculum in medium without fungicide) and a negative control (medium only).
- Seal the plate and incubate at 20-25°C for 48-72 hours in the dark.
- MIC Determination:
 - o After incubation, visually assess the wells for mycelial growth.
 - The MIC is defined as the lowest concentration of Fluoxastrobin that completely inhibits visible growth of P. ultimum.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay.

Materials:

- Results from the MIC assay
- Potato Dextrose Agar (PDA) plates
- Sterile micropipette tips
- Incubator (20-25°C)

Protocol:

- Subculturing:
 - From each well of the MIC plate that shows no visible growth, take a 10 μL aliquot.
 - Spot the aliquot onto a fresh PDA plate.
 - Also, plate an aliquot from the positive control well to ensure the viability of the inoculum.
- Incubation:



- Incubate the PDA plates at 20-25°C for 3-5 days, or until growth is clearly visible in the positive control spot.
- MFC Determination:
 - The MFC is the lowest concentration of **Fluoxastrobin** from which no fungal growth occurs on the subculture plate.

Radial Growth Inhibition Assay

This method determines the effect of **Fluoxastrobin** on the mycelial growth of P. ultimum.

Materials:

- Fluoxastrobin (analytical grade)
- · Pythium ultimum culture
- Potato Dextrose Agar (PDA)
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- · Sterile distilled water
- Dimethyl sulfoxide (DMSO)
- Incubator (20-25°C)
- · Ruler or calipers

Protocol:

- Preparation of Fungicide-Amended Media:
 - Prepare a stock solution of Fluoxastrobin in DMSO.
 - Prepare PDA and cool it to 45-50°C.



- Add the appropriate amount of Fluoxastrobin stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing.
- Include a control plate with PDA and DMSO (at the same concentration used in the treatment plates).
- Pour the amended and control PDA into sterile Petri dishes.

Inoculation:

- From the edge of an actively growing P. ultimum culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.
- Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

Incubation:

- Incubate the plates at 20-25°C in the dark.
- Data Collection and Analysis:
 - Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
 - Calculate the percentage of growth inhibition for each concentration using the following formula:
 - % Inhibition = [(dc dt) / dc] x 100
 - Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
 - Determine the EC50 value (the concentration of Fluoxastrobin that inhibits mycelial growth by 50%) by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.



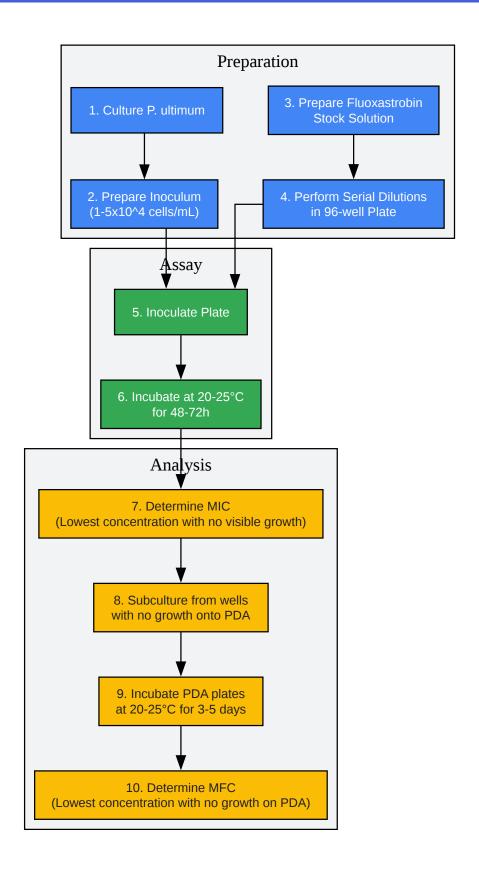
Visualizations



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Caption: Mechanism of action of Fluoxastrobin.

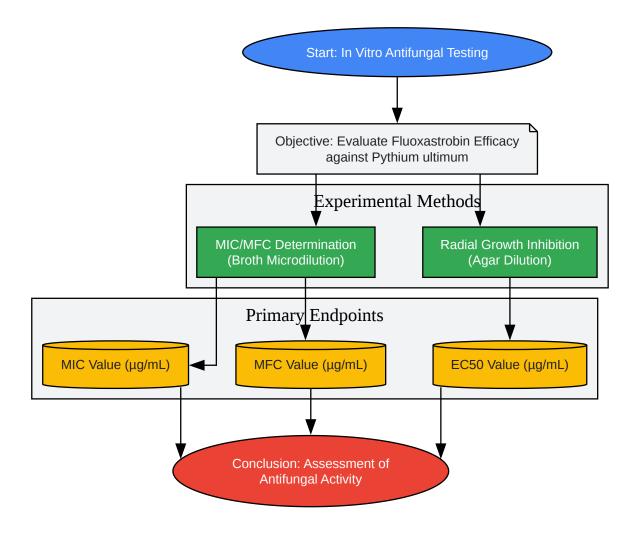




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Caption: Workflow for MIC and MFC determination.





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Caption: Logical flow of the experimental process.

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